molecular formula C17H14O7 B1226355 Demethoxysudachitin CAS No. 4323-80-2

Demethoxysudachitin

Cat. No.: B1226355
CAS No.: 4323-80-2
M. Wt: 330.29 g/mol
InChI Key: SYGUVOLSUJYPPS-UHFFFAOYSA-N
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Description

Demethoxysudachitin is a polymethoxyflavone, a type of flavonoid, isolated from the peel of Citrus sudachi. It is known for its various biological activities, including vasorelaxant effects and potential anti-inflammatory properties .

Preparation Methods

Demethoxysudachitin can be synthesized from the peel of Citrus sudachi. The extraction process involves using methanol to obtain a crude extract, which is then purified through chromatographic techniques . The synthetic route typically involves the isolation of the compound from the plant material, followed by purification steps to achieve the desired purity.

Chemical Reactions Analysis

Demethoxysudachitin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Demethoxysudachitin, a compound derived from citrus fruits, has garnered attention in scientific research due to its potential applications in various fields, particularly in health and medicine. This article explores the diverse applications of this compound, supported by case studies and data from authoritative sources.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. In vitro studies have shown that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in human cell lines .

Case Study:
A study conducted on human keratinocytes revealed that this compound reduced inflammation induced by propionibacterium acnes, a common contributor to acne. The treatment led to decreased levels of inflammatory markers, suggesting its potential as an anti-acne agent .

Antioxidant Activity

The antioxidant properties of this compound have been well-documented. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (μM)Mechanism of Action
This compound60Free radical scavenging
Quercetin55Free radical scavenging
Luteolin80Free radical scavenging

Vasorelaxant Effects

Recent studies have highlighted the vasorelaxant effects of this compound, indicating its potential role in cardiovascular health. It has been shown to induce endothelium-independent relaxation of vascular smooth muscle, which could be beneficial for managing hypertension .

Case Study:
In an animal model, administration of this compound resulted in significant vasodilation, suggesting its utility in treating conditions associated with vascular dysfunction .

Potential Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties by inhibiting tumor growth and metastasis. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy.

Data Table: Anticancer Activity Studies

Study ReferenceCancer TypeObserved Effect
MelanomaInhibition of angiogenesis
Breast CancerInduction of apoptosis

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies showed that treatment with this compound protected neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Comparison with Similar Compounds

Demethoxysudachitin is similar to other polymethoxyflavones such as sudachitin and nobiletin. it has distinct biological activities:

This compound’s unique ability to induce apoptosis and its specific vasorelaxant mechanism make it a compound of interest in various research fields.

Biological Activity

Demethoxysudachitin, a polymethoxyflavone derived from citrus fruits, particularly from the peel of Citrus sudachi, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its effects on apoptosis, anti-inflammatory properties, and potential applications in treating various health conditions.

Chemical Structure and Properties

This compound is chemically characterized as 5,7,4'-trihydroxy-6,8-dimethoxyflavone, with the molecular formula C17H14O7C_{17}H_{14}O_7 . Its structure is pivotal in determining its biological activity, particularly its interaction with cellular pathways.

1. Induction of Apoptosis

Recent studies have highlighted the ability of this compound to induce apoptosis selectively in human keratinocyte cells (HaCaT). In comparative analyses with other polymethoxyflavones like sudachitin and nobiletin, this compound exhibited distinct mechanisms. While sudachitin was shown to induce apoptosis effectively, this compound's role appears more nuanced, potentially involving different pathways or less potency in apoptosis induction .

2. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various experimental models. These effects are crucial for developing therapeutic agents targeting inflammatory diseases .

3. Antimicrobial Activity

The compound has shown potential against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. In vitro studies have indicated that this compound can inhibit the growth of H. pylori, suggesting its potential as a natural alternative to conventional antibiotic treatments .

4. Vasorelaxant Properties

Research indicates that this compound possesses vasorelaxant effects, which may contribute to cardiovascular health. It acts through endothelium-independent mechanisms, affecting vascular smooth muscle relaxation and potentially offering benefits in managing hypertension .

Data Summary

Biological Activity Effect Mechanism References
Induction of ApoptosisSelective apoptosis in HaCaT cellsActivation of apoptotic pathways
Anti-InflammatoryInhibition of cytokine productionReduction of oxidative stress
AntimicrobialInhibition of H. pylori growthDisruption of bacterial viability
VasorelaxantRelaxation of vascular smooth muscleEndothelium-independent mechanisms

Case Studies

  • Apoptosis Induction in Keratinocytes : A study demonstrated that this compound selectively induced apoptosis in HaCaT cells through ROS-mediated pathways, distinguishing it from other flavonoids that promote autophagy instead .
  • Anti-Helicobacter Pylori Activity : In vitro experiments showed that this compound could reduce the viability of clinical isolates of H. pylori, highlighting its potential as an adjunct treatment in managing gastric infections resistant to antibiotics .
  • Vasorelaxation Studies : In rat aorta models, this compound exhibited significant vasorelaxation effects when tested against phenylephrine-induced contractions, suggesting its utility in cardiovascular therapies .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUVOLSUJYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195801
Record name Demethoxysudachitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4323-80-2
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4323-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethoxysudachitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demethoxysudachitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 - 279 °C
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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